molecular formula C8H8ClFN4 B2715230 1-{[(2-Chloro-6-fluorophenyl)methylidene]amino}guanidine CAS No. 1620238-03-0

1-{[(2-Chloro-6-fluorophenyl)methylidene]amino}guanidine

Cat. No. B2715230
CAS RN: 1620238-03-0
M. Wt: 214.63
InChI Key: VOHVPEXIOIAMMF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves specific reactions, which may vary depending on the desired route. One common method is the Sandmeyer reaction , discovered by Sandmeyer in 1884. In this reaction, an aryl amine is converted to an aryl halide using copper(I) halide via the formation of a diazonium salt intermediate . Further details on the specific synthetic pathways would require a thorough literature review.

Scientific Research Applications

Sandmeyer Reaction

This compound can be used in the Sandmeyer reaction, a well-known reaction mainly used for the conversion of an aryl amine to an aryl halide. This reaction can be processed with or without copper catalysts for the formation of C–X (X = Cl, Br, I, etc.), C-CF3/CF2, C–CN, C–S, etc., linkages .

Synthesis of Thrombin Inhibitors

The compound has been used in the synthesis of 2-(2-chloro-6-fluorophenyl)acetamides, which have potential applicability as thrombin inhibitors .

Schiff Base Chemistry

As a Schiff base, this compound can be used in a variety of reactions. Schiff bases are frequently used for the preparation of organic nanocompounds and grafted a variety of organic molecules on metallic surfaces .

Antimicrobial Activities

Schiff bases, including this compound, have been synthesized and assessed for their antimicrobial activities. They possess antimicrobial, antioxidant, anti-inflammatory, anti-tuberculosis, anticonvulsants, anxiolytics, antidepressant, anticancer, antihypertensive, and anti-fungal activity .

Catalysts and Intermediates

Aside from their biological uses, Schiff bases are also used as catalysts, intermediates in pigments, dyes, organic synthesis, and stabilizers for polymers .

Corrosion Inhibitors

Schiff bases are used as inhibitors for corrosion .

Antitumor/Anticancer Activity

The researchers proclaimed the synthesis, antitumor activity, characterization of Iron Schiff Base groups .

Synthesis of Important Molecules

Sandmeyer reaction is one of them, in which diazonium salts are used for the construction of carbon–halogen, carbon–phosphorous, carbon–sulfur, carbon–selenium, carbon–boron bond formation. Moreover, various trifluoromethylated compounds as well as a number of pharmaceutically important drugs can be synthesized via Sandmeyer approach .

Safety And Hazards

Safety data, risk assessments, and material safety data sheets (MSDS) for 1-{[(2-Chloro-6-fluorophenyl)methylidene]amino}guanidine should be consulted before handling or using the compound .

properties

IUPAC Name

2-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFN4/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHVPEXIOIAMMF-YIXHJXPBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/N=C(N)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(2-Chloro-6-fluorophenyl)methylidene]amino}guanidine

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